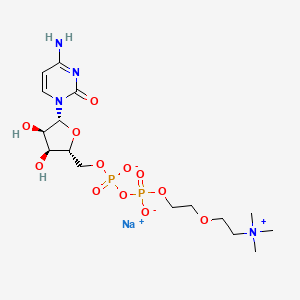
1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide is a chemical compound with the molecular formula C17H16Cl2N2O2 and a molecular weight of 351.22714 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research.
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is utilized in the production of other chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide can be compared with other similar compounds, such as:
1-Benzoyl-4-(4-nitrophenyl)piperazine: This compound has a similar structure but with a nitro group instead of dichloro groups.
1-Benzoyl-4-(3,4-dichlorophenyl)piperazine: This is a positional isomer with the dichloro groups at different positions on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H16Cl2N2O2 |
|---|---|
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-7-4-8-15(16(14)19)21(23)11-9-20(10-12-21)17(22)13-5-2-1-3-6-13/h1-8H,9-12H2 |
InChI-Schlüssel |
SSYBKQMHVNGVSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+](CCN1C(=O)C2=CC=CC=C2)(C3=C(C(=CC=C3)Cl)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)



